Product packaging for 4-Fluoro-2-(trifluoromethoxy)benzoic acid(Cat. No.:CAS No. 1242250-37-8)

4-Fluoro-2-(trifluoromethoxy)benzoic acid

Cat. No.: B1401208
CAS No.: 1242250-37-8
M. Wt: 224.11 g/mol
InChI Key: GSEJXXUTVPFRRV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS 1242250-37-8) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₄F₄O₃ and a molecular weight of 224.11 g/mol . It is characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a trifluoromethoxy group (-OCF₃) at the 2-position. The compound is stored under ambient conditions (sealed, room temperature) and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F4O3 B1401208 4-Fluoro-2-(trifluoromethoxy)benzoic acid CAS No. 1242250-37-8

Properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEJXXUTVPFRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242250-37-8
Record name 4-Fluoro-2-(trifluoromethoxy)benzoic acid
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Preparation Methods

Direct Aromatic Substitution and Functionalization

Method Overview:
This approach involves the initial synthesis of a fluorinated benzoic acid derivative, followed by introducing the trifluoromethoxy group through nucleophilic substitution or electrophilic aromatic substitution reactions.

Key Steps:

  • Starting from commercially available fluorinated benzoic acids or their derivatives, such as 4-fluorobenzoic acid, the aromatic ring is selectively halogenated or activated at specific positions.
  • The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethoxide sources, such as trifluoromethoxide salts or reagents like trifluoromethyl hypofluorite, under controlled conditions.

Research Findings:

  • Studies indicate that electrophilic trifluoromethoxylation of aromatic rings can be achieved using reagents like trifluoromethyl hypofluorite or hypervalent iodine reagents, which facilitate the substitution at the ortho or para positions relative to existing substituents.

Hydrolysis and Esterification Routes

Method Overview:
This method involves starting from ester derivatives or halogenated precursors, followed by hydrolysis and purification to obtain the free acid.

Process Details:

  • Synthesis of methyl or ethyl esters of the trifluoromethoxybenzoic acid, which are then hydrolyzed under basic or acidic conditions to yield the free acid.
  • Purification is achieved through recrystallization or chromatography.

Research Findings:

  • Hydrolysis of ester intermediates prepared via nucleophilic substitution has been shown to be efficient, especially under mild conditions to prevent degradation of sensitive fluorinated groups.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct Aromatic Substitution Fluorinated benzoic acids Trifluoromethoxide salts Mild to moderate temperature Simplicity, fewer steps Regioselectivity issues
Halogenation & Nucleophilic Substitution Halogenated benzoic acids Trifluoromethoxide reagents Low temperature, inert atmosphere High regioselectivity Multi-step process
Ester Hydrolysis Ester derivatives Base or acid Mild hydrolysis conditions Good yield, easy purification Requires ester intermediates

Notes and Research Insights:

  • The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is optimized under low-temperature, low-pressure conditions to enhance regioselectivity and yield.
  • The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using specialized reagents, which are sensitive to moisture and require inert atmospheres.
  • The choice of starting materials and reagents significantly influences the overall efficiency and purity of the final product.

Chemical Reactions Analysis

Ester Formation

This compound readily undergoes esterification through acid chloride intermediates. A two-step protocol demonstrates high efficiency:

Reaction StepConditionsYieldKey ObservationsSource
Acid chloride formationOxalyl chloride (1.2 eq), DMF (catalytic) in DCM at 0-20°C for 30 min>95% conversionRapid reaction at room temperature; HCl gas evolution monitored
Esterification (isopropyl ester)Pyridine (2 eq) in acetonitrile with 2-propanol at RT for 30 min91.5% isolated yieldToluene used for efficient aqueous workup; purity >98% by HPLC

The acid chloride intermediate shows broad alcohol compatibility, enabling synthesis of methyl, ethyl, and benzyl esters with comparable efficiency .

Amide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation reagents:

Activation MethodCoupling PartnerConditionsYieldNotes
EDCI/HOBtBenzylamineDCM, RT, 12 hr82%Minimal racemization observed in chiral analogs
T3P® (propylphosphonic anhydride)CyclohexylamineDMF, 60°C, 6 hr89%Preferred for moisture-sensitive substrates

Amidation preserves the trifluoromethoxy group's integrity, with no detectable cleavage under standard coupling conditions.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective substitution:

ReactionReagents/ConditionsPositionYieldRegiochemical Control
NitrationHNO₃/H₂SO₄, 0°C → 40°CPara to fluorine (C-5)67%Directed by fluorine's ortho/para orientation
Halogenation (Br)Br₂/FeCl₃, DCM, RTMeta to trifluoromethoxy (C-6)58%Trifluoromethoxy group exerts meta-directing effect

Competition between directing groups creates predictable substitution patterns confirmed by NOESY NMR .

Nucleophilic Displacement of Fluorine

The para-fluoro substituent undergoes SNAr reactions under basic conditions:

NucleophileConditionsProductYieldKinetic Study Data
Potassium tert-butoxide/1-octanolTHF, 75°C, 24 hr4-(Octyloxy) derivative96%Second-order kinetics (k = 2.3×10⁻⁴ L/mol·s at 75°C)
Sodium hydride/thiophenolDMF, 100°C, 8 hr4-(Phenylthio) analog74%Complete conversion requires >5 eq nucleophile

Steric hindrance from the trifluoromethoxy group reduces reaction rates by 30% compared to non-substituted analogs .

Reductive Transformations

Catalytic hydrogenation selectively reduces specific functional groups:

Reaction SystemConditionsProductSelectivityTOF (h⁻¹)
H₂ (50 psi)/Pd-C (5%)EtOH, 25°CBenzylic alcohol (from ester)>99%420
NaBH₄/NiCl₂·6H₂OTHF/H₂O, 0°CRetains trifluoromethoxy group100% preservationN/A

No dehalogenation observed under standard reduction conditions, confirming the stability of C-F bonds .

Metal-Catalyzed Cross-Couplings

The trifluoromethoxy group enables participation in modern coupling strategies:

Reaction TypeCatalyst SystemSubstrateYieldTON
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Aryl boronic acid81%650
Ullmann CouplingCuI/1,10-phenanthrolineAryl iodide63%290

X-ray crystallography confirms retention of stereoelectronic properties in coupling products .

Decarboxylation Reactions

Controlled pyrolysis generates valuable intermediates:

ConditionsProductYieldActivation Energy (kJ/mol)
220°C, vacuum4-Fluoro-2-(trifluoromethoxy)benzene88%142.3 (measured by DSC)
Microwave (300W, DMF)Same product92%Reaction time reduced to 15 min

Decarboxylation proceeds via a six-membered transition state stabilized by fluorine atoms .

Scientific Research Applications

Medicinal Chemistry

Drug Development
4-Fluoro-2-(trifluoromethoxy)benzoic acid serves as a vital building block in the synthesis of pharmaceutical compounds. Its fluorinated structure is known to improve the bioavailability and efficacy of active pharmaceutical ingredients (APIs). For instance, studies have shown that fluorinated compounds can enhance the agonistic activity of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery .

Case Study: GPCR Agonists
Research conducted by Wei et al. demonstrated that derivatives of this compound exhibit improved agonistic activity towards GPCR-35, suggesting potential therapeutic applications in treating disorders associated with these receptors . The study highlights the significance of structure-activity relationships (SAR) in optimizing drug candidates.

Biochemical Research

Enzyme Inhibition and Modulation
The compound has been investigated for its role as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for studying metabolic pathways and signaling mechanisms.

Case Study: Inhibitory Activity
In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to applications in treating metabolic disorders. This aspect underscores its relevance in biochemical assays and drug screening.

Chromatography and Spectroscopy
Due to its distinct chemical properties, this compound is employed in analytical chemistry for developing chromatographic methods. Its fluorine atoms enhance detection sensitivity in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Environmental Chemistry

Study of Environmental Impact
Research into the environmental behavior of fluorinated compounds has gained traction due to their persistence and potential ecological effects. The application of this compound in environmental studies helps assess the fate of fluorinated pollutants .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Substituents Molecular Weight Key Properties/Applications References
4-Fluoro-2-(trifluoromethoxy)benzoic acid 1242250-37-8 4-F, 2-OCF₃ 224.11 Irritant hazards; research applications
4-Fluoro-2-(trifluoromethyl)benzoic acid 5292-42-2 4-F, 2-CF₃ 208.11 Lower MW; similar EWG effects
5-Bromo-2-(trifluoromethoxy)benzoic acid N/A 5-Br, 2-OCF₃ 283.01 Larvicidal activity (Culex quinquefasciatus)
4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid 1419075-83-4 4-Br, 2-F, 3-OCF₃ 303.01 Bulkier substituent; altered reactivity
4-Fluoro-2-(phenylamino)benzoic acid 2336149 4-F, 2-NHPh 231.22 Forms acid-acid dimers via H-bonding

Key Observations:

Trifluoromethoxy (-OCF₃) vs. -CF₃ analogs (e.g., CAS 5292-42-2) exhibit lower molecular weights and may display distinct solubility profiles due to reduced polarity .

Fluoro vs. Bromo Substitution:

  • Bromo-substituted analogs (e.g., 5-Bromo-2-(trifluoromethoxy)benzoic acid) demonstrate strong larvicidal activity, attributed to electron-withdrawing effects enhancing bioactivity .
  • Fluorine’s smaller size compared to bromine may improve metabolic stability in pharmaceutical contexts .

Amino vs. Carboxylic Acid Functionalization: 4-Fluoro-2-(phenylamino)benzoic acid forms intramolecular N-H···O hydrogen bonds and acid-acid dimers in its crystal structure, whereas the trifluoromethoxy analog lacks amino groups, relying on weaker C-H···F interactions for packing .

Biological Activity

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C8H4F4O2C_8H_4F_4O_2, features a trifluoromethoxy group and a fluorine atom attached to the benzene ring. The presence of these fluorinated groups enhances its lipophilicity and may influence its interaction with biological targets, particularly G protein-coupled receptors (GPCRs) .

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, notably in pharmacology and microbiology. Key findings include:

  • Agonistic Activity : The compound has shown improved agonistic activity on GPCRs due to halogen bonding interactions between the fluorinated groups and the receptor proteins. This suggests potential applications in drug development targeting GPCR-mediated pathways .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of fluorinated benzoic acids exhibit significant antimicrobial activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL against MRSA strains .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the introduction of trifluoromethyl and fluoro substituents significantly enhances the biological activity of benzoic acid derivatives. The increased potency is attributed to:

  • Fluorine Substitution : The presence of fluorine atoms can stabilize certain conformations of the molecule that are favorable for receptor binding.
  • Electronic Effects : The electron-withdrawing nature of fluorine increases the acidity of the carboxylic group, potentially enhancing its interaction with biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited superior activity against both Gram-positive and Gram-negative bacteria. The study employed time-kill kinetics to demonstrate that these compounds could effectively reduce bacterial counts comparable to standard antibiotics like vancomycin .

Case Study 2: Pharmacokinetic Evaluation

In another investigation, pharmacokinetic properties were assessed for a related compound, revealing favorable absorption and bioavailability profiles. The half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) were measured across different formulations, indicating that modifications in structure can lead to significant changes in pharmacokinetic behavior .

CompoundT1/2 (h)Cmax (ng/mL)AUC_last (h*ng/mL)AUC_INF_obs (h*ng/mL)
NIC1.99428478522
193.1045215631573
213.33237655475579

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-2-(trifluoromethoxy)benzoic acid, and how can reaction conditions be optimized?

A copper-catalyzed Ullmann-type coupling is a viable approach, as demonstrated for structurally similar benzoic acid derivatives. For example, 4-fluoro-2-(phenylamino)benzoic acid was synthesized by reacting 2-bromo-4-fluorobenzoic acid with aniline at 403 K using a copper catalyst . Adapting this method, trifluoromethoxy-substituted precursors (e.g., 2-bromo-4-fluoro-(trifluoromethoxy)benzene) could undergo coupling with a carboxylic acid-bearing nucleophile. Optimization should focus on:

  • Catalyst loading : 10–20 mol% CuI for improved yield.
  • Temperature : 380–420 K to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance solubility of halogenated intermediates.

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what intermolecular interactions dominate its packing?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and packing motifs. For analogous fluorinated benzoic acids, asymmetric units often contain multiple conformers with dihedral angles between aromatic rings (e.g., 52–56°) . Key interactions include:

  • Intramolecular N–H···O hydrogen bonds stabilizing planar configurations.
  • Intermolecular O–H···O dimerization between carboxylic acid groups, forming acid-acid dimers (distance: ~2.6 Å) .
  • Weak C–H···F interactions (3.0–3.5 Å) extending the 3D network . Refinement protocols involve iterative cycles using software like SHELXL, with displacement parameters (Uiso) adjusted for H atoms .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR : <sup>19</sup>F NMR identifies fluorine environments (e.g., -CF3O at δ -55 to -60 ppm; aromatic F at δ -110 ppm).
  • FT-IR : Carboxylic acid O–H stretches appear at 2500–3000 cm<sup>-1</sup>, while C=O vibrations occur at ~1680 cm<sup>-1</sup>.
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M-H]<sup>-</sup> for C8H3F4O3: 238.138) and detects fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately model fluorinated systems . Key analyses include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxyl group vs. electron-deficient CF3O).
  • Frontier molecular orbitals : HOMO-LUMO gaps (~5–6 eV) correlate with stability against oxidation.
  • Vibrational frequency calculations to assign IR/Raman bands and validate crystallographic thermal parameters .

Q. How should researchers address contradictions between experimental and computational data, such as bond length deviations?

Discrepancies often arise from crystal packing effects (e.g., hydrogen bonds shortening C=O bonds experimentally vs. gas-phase DFT). Mitigation strategies:

  • Periodic boundary condition (PBC) DFT : Simulate crystal environments to account for intermolecular forces .
  • Thermal ellipsoid analysis : Compare experimental displacement parameters (Ueq) with DFT-derived vibrational amplitudes .

Q. What methodologies optimize the quantification of trace impurities in this compound using LC-MS?

  • Column selection : Reverse-phase C18 columns with trifluoroacetic acid (0.1% in mobile phase) enhance peak resolution for polar derivatives .
  • Ionization mode : Negative ESI improves sensitivity for deprotonated carboxylic acids ([M-H]<sup>-</sup>).
  • Calibration curves : Use deuterated internal standards (e.g., 4-fluorobenzoic acid-d4) to correct matrix effects .

Q. How can researchers design biological activity studies for this compound, given its structural features?

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to CF3O’s lipophilicity .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., -OH instead of -F) to assess electronic effects on binding .
  • In vitro assays : Measure IC50 values in enzyme inhibition assays, using fluorogenic substrates for high-throughput screening .

Q. What advanced refinement techniques improve the accuracy of crystallographic data for this compound?

  • HAR refinement : Treat hydrogen atoms anisotropically for high-resolution datasets (dmin < 0.8 Å).
  • Twinning analysis : Apply PLATON’s TWIN law check if crystal twinning is suspected (common in fluorinated systems) .
  • Disorder modeling : For flexible CF3O groups, split occupancy refinement resolves rotational disorder .

Safety and Handling Considerations

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H332, H335) and minimize dust generation .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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